2-Amino-5-chloropyridine-3-thiol
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Overview
Description
2-Amino-5-chloropyridine-3-thiol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the second position, a chlorine atom at the fifth position, and a thiol group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloropyridine-3-thiol typically involves the following steps:
Nitration: Starting from 2,6-dichloropyridine, nitration is performed to introduce nitro groups at specific positions.
Amination: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Thiol Introduction: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures high purity and consistency of the final product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiourea, sodium azide, or amines in polar solvents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-chloropyridine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents targeting cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloropyridine-3-thiol involves its interaction with various molecular targets:
Molecular Targets: The amino and thiol groups enhance the compound’s nucleophilicity, allowing it to react with electrophilic centers in biological molecules.
Pathways Involved: The compound can modulate enzymatic activities, inhibit specific protein functions, and interact with nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
2-Amino-5-chloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
2-Amino-3-chloropyridine: The chlorine atom is positioned differently, affecting its reactivity and interaction with other molecules.
2-Amino-5-bromopyridine: The bromine atom provides different electronic and steric effects compared to chlorine.
Uniqueness: 2-Amino-5-chloropyridine-3-thiol’s combination of amino, chlorine, and thiol groups imparts unique reactivity and versatility, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-amino-5-chloropyridine-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCFXSLWXCHDHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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